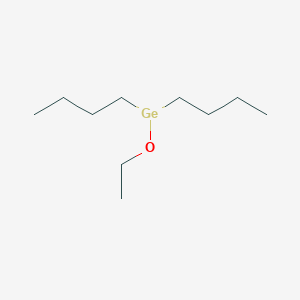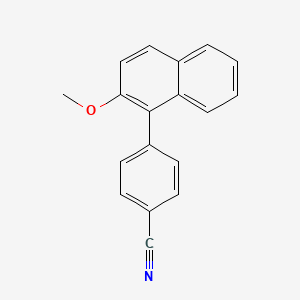
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol is a chemical compound known for its unique structure and properties. It belongs to the class of triphenylene derivatives, which are known for their discotic liquid crystalline properties. This compound is characterized by the presence of three undecyloxy groups and three hydroxyl groups attached to a triphenylene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol typically involves the alkylation of triphenylene derivatives. One common method involves the reaction of triphenylene-2,6,10-triol with undecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The undecyloxy groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of triphenylene-2,6,10-trione.
Reduction: Formation of triphenylene-2,6,10-triol.
Substitution: Formation of various substituted triphenylene derivatives.
Wissenschaftliche Forschungsanwendungen
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of liquid crystalline materials and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the triphenylene core can engage in π-π stacking interactions, which are crucial for its liquid crystalline properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7,11-Trioctoxytriphenylene-2,6,10-triol
- 3,7,11-Tris(hexyloxy)triphenylene-2,6,10-triol
- 3,7,11-Tris(pentyloxy)triphenylene-2,6,10-triol
Uniqueness
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol is unique due to its longer alkyl chains, which enhance its solubility and liquid crystalline properties compared to its shorter-chain analogs. This makes it particularly useful in the development of advanced materials with specific electronic and optical properties.
Eigenschaften
CAS-Nummer |
921938-35-4 |
|---|---|
Molekularformel |
C51H78O6 |
Molekulargewicht |
787.2 g/mol |
IUPAC-Name |
3,7,11-tri(undecoxy)triphenylene-2,6,10-triol |
InChI |
InChI=1S/C51H78O6/c1-4-7-10-13-16-19-22-25-28-31-55-49-37-43-40(34-46(49)52)44-38-50(56-32-29-26-23-20-17-14-11-8-5-2)48(54)36-42(44)45-39-51(47(53)35-41(43)45)57-33-30-27-24-21-18-15-12-9-6-3/h34-39,52-54H,4-33H2,1-3H3 |
InChI-Schlüssel |
UZWKWZXKIHAPTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)O)OCCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)
![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)




![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)
![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)
